molecular formula C17H15ClN2O2 B269426 2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No. B269426
M. Wt: 314.8 g/mol
InChI Key: JEAZGAFRTMUSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMPOX and has a molecular formula of C19H16ClN3O2.

Mechanism of Action

The exact mechanism of action of CMPOX is not fully understood. However, it is believed that CMPOX exerts its anticancer activity by inducing apoptosis in cancer cells. CMPOX has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
CMPOX has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory. CMPOX has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPOX in lab experiments is its ability to exhibit significant anticancer activity against various cancer cell lines. However, one of the limitations of using CMPOX is its complex synthesis method, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on CMPOX. One of the most promising future directions is the development of CMPOX as a potential drug candidate for the treatment of cancer and Alzheimer's disease. Another future direction is the development of more efficient synthesis methods for CMPOX, which can make it more accessible for research purposes.
Conclusion:
In conclusion, CMPOX is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines and has potential applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of CMPOX and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of CMPOX is a complex process that involves several steps. The first step involves the reaction of 2-methylphenylhydrazine with 4-chloro-2-methylphenyl chloroformate to form 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)acetohydrazide. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole.

Scientific Research Applications

CMPOX has been found to have potential applications in various fields of scientific research. One of the most promising applications of CMPOX is in the field of medicinal chemistry. CMPOX has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been found to have potential applications in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

Product Name

2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(4-chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15ClN2O2/c1-11-5-3-4-6-14(11)17-20-19-16(22-17)10-21-15-8-7-13(18)9-12(15)2/h3-9H,10H2,1-2H3

InChI Key

JEAZGAFRTMUSHS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)C

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)C

solubility

1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.